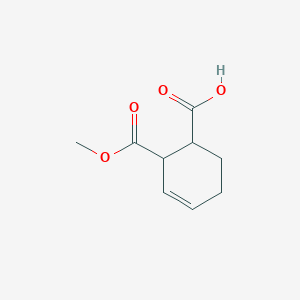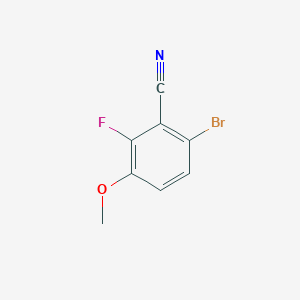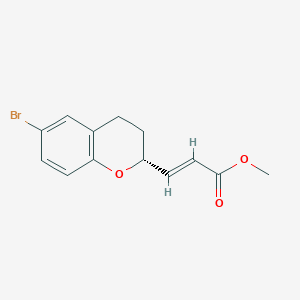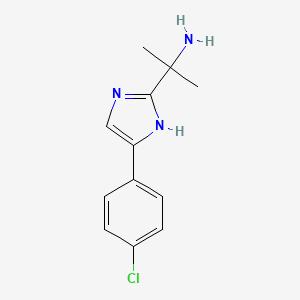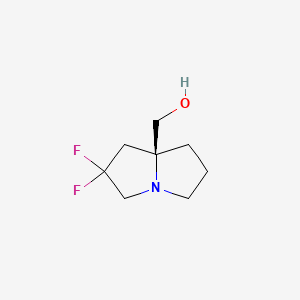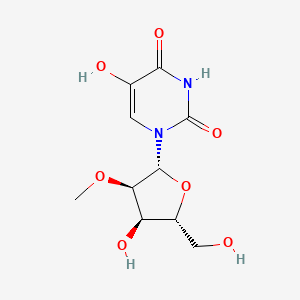![molecular formula C10H12ClN3 B14032333 (6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)
(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the chloro and ethyl groups in the structure of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-1-ethyl-1H-benzimidazole with formaldehyde and ammonia. The reaction typically takes place under acidic conditions, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine.
6-chloro-1H-benzimidazole: A closely related compound with similar chemical properties.
1-ethyl-1H-benzimidazole: Another related compound with an ethyl group at the 1-position.
Uniqueness
The presence of both the chloro and ethyl groups in (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine imparts unique chemical properties that differentiate it from other benzimidazole derivatives. These modifications can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H12ClN3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
(6-chloro-1-ethylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C10H12ClN3/c1-2-14-9-5-7(11)3-4-8(9)13-10(14)6-12/h3-5H,2,6,12H2,1H3 |
InChIキー |
QKUSRORYAZHCLI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)Cl)N=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


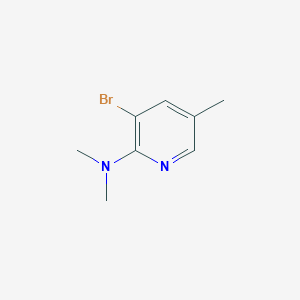
![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)
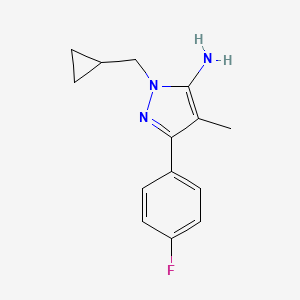
![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)
